Home > Products > Screening Compounds P109357 > 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(n-butyl)urea
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(n-butyl)urea - 1796924-19-0

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(n-butyl)urea

Catalog Number: EVT-2676071
CAS Number: 1796924-19-0
Molecular Formula: C21H24N4O2
Molecular Weight: 364.449
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided abstracts do not detail the synthesis of the specific compound 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(n-butyl)urea, several papers describe the synthesis of structurally similar 1,4-benzodiazepines. A common approach involves the condensation of o-aminobenzophenones with appropriately substituted amino acid derivatives, followed by cyclization. [] It's plausible that a similar synthetic strategy could be employed for the target compound, utilizing a suitable n-butyl urea derivative in the final step.

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide (34)

  • Compound Description: This compound is a potent γ-secretase inhibitor designed for potential use in Alzheimer's disease. It exhibits excellent in vitro potency with an IC50 of 0.06 nM. []
  • Relevance: This compound shares the core 1,4-benzodiazepin-2-one structure with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(n-butyl)urea. The key difference lies in the substituent at the 3-position of the benzodiazepine ring. Compound 34 features a complex butyramide side chain with multiple fluorine substitutions, while the target compound has a simpler n-butyl urea substituent. This difference in substitution patterns highlights the diverse pharmacological activities attainable through modifications of the 1,4-benzodiazepin-2-one scaffold. []

N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide

  • Compound Description: This compound serves as a cholecystokinin A (CCK-A) antagonist and has been synthesized with a carbon-14 label for research purposes. []
  • Relevance: This compound and 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(n-butyl)urea share a nearly identical core structure, with both featuring a methyl group at the 1-position and a phenyl ring at the 5-position of the 1,4-benzodiazepin-2-one. The primary distinction lies in the substituent at the 3-position, where this compound has a benzamide group compared to the n-butyl urea group in the target compound. []

(R)-1-[2,3-Dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

  • Compound Description: YM022 is a potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist. It exhibits a high affinity for the gastrin/CCK-B receptor with a Ki value of 0.068 nM. [] YM022 has also shown effectiveness in preventing gastric and duodenal lesions in rats. [] Furthermore, YM022 displays good oral bioavailability. []
  • Relevance: YM022 is structurally related to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(n-butyl)urea as both belong to the 1,4-benzodiazepin-2-one class of compounds and share the core ring system. The variations are primarily in the substituents attached to this core. While the target compound has a methyl group at the 1-position and an n-butyl urea group at the 3-position, YM022 has a larger, more complex 2'-methylphenacyl substituent at the 1-position and a 3-methylphenyl urea group at the 3-position. [, , ]

N-(7-Chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1Hbenzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide

  • Compound Description: This compound is a CCK-A antagonist that has been labeled with carbon-14 at the carboxyl group for research purposes. []
  • Relevance: This compound demonstrates structural similarity to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(n-butyl)urea due to the shared 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl moiety. The key difference lies in the substituent attached to the nitrogen atom at the 3-position. While the target compound features a urea group, this compound incorporates a thiophene-2-carboxamide moiety at the same position. []

N-(2,3-dihydro-1-[¹⁴C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide (2)

  • Compound Description: This compound is a benzodiazepine CCK antagonist synthesized using carbon-14 labeled methyl iodide. []

N-(2,3-dihydro-1-[¹⁴C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-[¹⁴C]methyl-benzamide (3)

  • Compound Description: This compound is another benzodiazepine CCK antagonist synthesized similarly to Compound 2, but with an additional carbon-14 label incorporated into the methyl group attached to the benzamide nitrogen. []
  • Relevance: This compound shares the same core structure and substitution pattern as Compound 2, including the 1-methyl, 5-phenyl, and 3-benzamide groups. The only difference lies in the additional carbon-14 label on the benzamide's methyl group. Similar to Compound 2, the key structural difference from 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(n-butyl)urea is the benzamide group at the 3-position instead of the n-butyl urea moiety. []

(3R)-N-(1-(tert-Butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N′-(3(methylamino)phenyl)urea (YF476)

  • Compound Description: YF476 is a potent and orally active gastrin/CCK-B antagonist. [, ] It is currently being investigated clinically for treating gastroesophageal reflux disease (GORD). []

3-[(4H-pyrrolo(3,2,1-ij]-5,6-dihydroquinoline-2-carbonyl)-amino]-8- methoxy-1-methyl-2-oxo-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine

  • Compound Description: This compound acts as a cholecystokinin antagonist. []
  • Relevance: This compound is structurally related to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(n-butyl)urea through the shared 1-methyl-2-oxo-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine core structure. The primary distinction lies in the substituent at the 3-position of the benzodiazepine ring. This compound features a complex [(4H-pyrrolo(3,2,1-ij]-5,6-dihydroquinoline-2-carbonyl)-amino] group, while the target compound has a simpler n-butyl urea group. This difference highlights the structural diversity achievable within this compound class while retaining the core benzodiazepine scaffold. []

Methyl-2-(7-nitro-2-oxo-5-phenyl-3-propoxy-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate (PAV-0056)

  • Compound Description: PAV-0056 is described as an innovative non-opioid analgesic with low toxicity and dosage but suffers from poor water solubility. []

(S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)-urea (17b, RSV-604)

  • Compound Description: This compound, also known as RSV-604, is recognized as a potent anti-respiratory syncytial virus (RSV) agent. It exhibits good pharmacokinetic properties and has advanced to clinical trials. []

3S(-)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4- benzodiazepine-3-yl)-1H-indole-2-carboxamide (L-364,718)

  • Compound Description: This compound acts as a potent and selective cholecystokinin (CCK) antagonist. It exhibits a high affinity for pancreatic CCK receptors (IC50 = 81 pM) and gallbladder CCK receptors (IC50 = 45 pM). []
  • Relevance: This CCK antagonist shares a significant structural similarity with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(n-butyl)urea, particularly in the 2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepine moiety. The primary difference lies in the substituent at the 3-position, where this compound has a 1H-indole-2-carboxamide group, while the target compound features an n-butyl urea group. []

(3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1, 4-benzodiazepin-3-yl)-N1-(3-methylphenyl urea (L-365,260)

  • Compound Description: L-365,260 is a potent and selective nonpeptide brain CCK-B and gastrin receptor antagonist. It exhibits a high affinity for these receptors, as indicated by its Kd value of 2.3 nM. []
  • Relevance: L-365,260 shares a close structural resemblance to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(n-butyl)urea, as both incorporate the same core structure, 2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepine. The key distinction lies in the substituent at the 3-position, where L-365,260 features a 3-methylphenyl urea group, while the target compound has an n-butyl urea group. []

Properties

CAS Number

1796924-19-0

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(n-butyl)urea

IUPAC Name

1-butyl-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea

Molecular Formula

C21H24N4O2

Molecular Weight

364.449

InChI

InChI=1S/C21H24N4O2/c1-3-4-14-22-21(27)24-19-20(26)25(2)17-13-9-8-12-16(17)18(23-19)15-10-6-5-7-11-15/h5-13,19H,3-4,14H2,1-2H3,(H2,22,24,27)/t19-/m1/s1

InChI Key

WTFMFEYQIMDWOF-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.